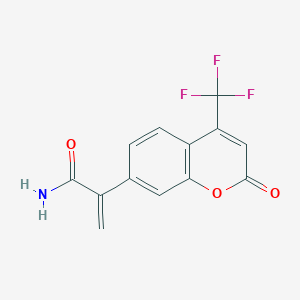
2-(2-Oxo-4-(trifluoromethyl)-2h-chromen-7-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is a chemical compound known for its unique structure and properties. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and materials science .
Preparation Methods
The synthesis of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves several steps. One common method includes the incorporation of a photoresponsive monomer, 7-[4-(trifluoromethyl)-coumarin]acrylamide, within polymer brushes. This process utilizes near-infrared (NIR) light-mediated surface-initiated photoRAFT polymerization . The reaction conditions typically involve low-energy NIR light, which enhances penetration and allows for efficient synthesis even through opaque barriers .
Chemical Reactions Analysis
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide undergoes various chemical reactions, including dimerization and cross-linking when exposed to UV light (λ = 365 nm, 18.2 mW/cm²) . Common reagents used in these reactions include N,N-dimethylacrylamide and other polymerization initiators. The major products formed from these reactions are cross-linked polymer brushes, which have applications in creating antifouling surfaces .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of surface-tethered polymer brushes, which are important for modifying the chemical and physical properties of surfaces and interfaces . These modifications are crucial in applications such as antifouling coatings, membranes, biosensing, stimuli-responsive surfaces, and optoelectronic devices . Additionally, the compound’s fluorescent properties make it useful in various biological and medical research applications .
Mechanism of Action
The mechanism of action of 2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide involves its photoresponsive nature. When exposed to UV light, the compound undergoes dimerization, leading to cross-linking of polymer brushes . This process is controlled by the specific wavelengths of light used, allowing for precise modulation of the polymerization and cross-linking processes .
Comparison with Similar Compounds
2-(2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acrylamide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include 7-amino-4-(trifluoromethyl)coumarin and 7-bromo-4-hydroxycoumarin . These compounds share the coumarin backbone but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C13H8F3NO3 |
|---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide |
InChI |
InChI=1S/C13H8F3NO3/c1-6(12(17)19)7-2-3-8-9(13(14,15)16)5-11(18)20-10(8)4-7/h2-5H,1H2,(H2,17,19) |
InChI Key |
ZERUYWFMKNUPBP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















